1-Fluoro-1-(4-methoxyphenyl)propan-2-one
Description
1-Fluoro-1-(4-methoxyphenyl)propan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO₂ (molar mass: 182.19 g/mol). Its structure consists of a propan-2-one backbone substituted at the C1 position with a fluorine atom and a 4-methoxyphenyl group.
For structurally similar compounds like 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one, palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation is employed (72% yield). These methods suggest feasible routes for synthesizing the target compound.
Properties
CAS No. |
96920-90-0 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-fluoro-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
AAUVTDFCHAFEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-(4-methoxyphenyl)propan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.
Chemical Reactions Analysis
1-Fluoro-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-Fluoro-1-(4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research explores its potential as a precursor for developing new therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism by which 1-Fluoro-1-(4-methoxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or signal transduction processes, making the compound valuable for studying biochemical mechanisms .
Comparison with Similar Compounds
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (3w)
- Structure : Differs by a trifluoromethyl group at the phenyl ring’s meta position.
- Synthesis : Prepared via H-F insertion (50% yield).
- Spectroscopy : ¹H NMR shows a doublet at δ 5.73 ppm (J = 48.5 Hz) for the fluorine-coupled proton, characteristic of α-fluoro ketones.
- Reactivity : The electron-withdrawing trifluoromethyl group reduces phenyl ring reactivity compared to the target compound’s electron-donating methoxy group.
1-(4-Fluoro-3-methoxyphenyl)propan-2-one
- Structure : Fluoro and methoxy groups are on adjacent positions (positions 3 and 4 of the phenyl ring).
- Properties : Predicted boiling point (260.8°C) is higher than the target compound due to increased polarity from ortho-substitution.
Chalcone Derivatives
3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Structure : A chalcone (α,β-unsaturated ketone) with a 2-fluorophenyl group.
- Biological Activity : Chalcones exhibit anti-inflammatory and anticancer properties.
- Key Difference: Conjugated enone system enables π-π stacking interactions absent in the saturated propan-2-one backbone of the target compound.
Sulfur-Containing Analogues
1-((4-Bromophenyl)thio)-1-fluoropropan-2-one (6h)
- Structure : Thioether substituent replaces the 4-methoxyphenyl group.
- Synthesis : Sulfur-assisted fluorinative deacylation (87% yield).
- Spectroscopy: IR shows a C=O stretch at 2929 cm⁻¹, redshifted compared to non-thio derivatives due to sulfur’s electron-donating effect.
Hydroxyl and Amine Derivatives
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Structure : Ketone replaced by an amine; fluorine on a different phenyl position.
- Applications : Used in pharmaceuticals (e.g., antidepressant precursors).
Comparative Data Tables
Table 1: Physicochemical Properties
Table 2: Spectroscopic Features
*Predicted based on analogous compounds.
Research Implications and Gaps
- Synthetic Challenges : Fluorine introduction at C1 requires precise control to avoid side products like β-fluoro isomers.
- Biological Potential: While chalcone derivatives show anticancer activity, the target compound’s bioactivity remains unexplored.
- Spectroscopic Validation : Experimental ¹³C NMR and X-ray crystallography data are needed to confirm structural predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
